3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline
Description
This compound features a quinoline core substituted at the 3-position with a benzenesulfonyl group and at the 4-position with a piperazine ring bearing a 3-chlorophenyl moiety. Its molecular formula is C₂₅H₂₁ClN₃O₂S (calculated molecular weight: 474.97 g/mol). This structural combination is common in ligands targeting serotonin (5-HT) receptors, kinases, or antimicrobial agents .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-7-6-8-20(17-19)28-13-15-29(16-14-28)25-22-11-4-5-12-23(22)27-18-24(25)32(30,31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQNPIIWQZRJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This compound belongs to a class of quinoline derivatives that have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties.
The chemical structure of this compound is characterized by a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety. The molecular formula is with a molecular weight of approximately 463.98 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O2S |
| Molecular Weight | 463.98 g/mol |
| LogP | 5.2422 |
| Polar Surface Area | 68.388 Ų |
| Hydrogen Bond Acceptors | 7 |
Antitumor Activity
Research has indicated that quinoline derivatives exhibit significant antitumor activity. A study highlighted the antiproliferative effects of various quinoline-based compounds, including those similar to this compound, which induce apoptosis and cell cycle arrest in cancer cells at submicromolar concentrations . The mechanism of action often involves the disruption of iron signaling pathways critical for cancer cell proliferation.
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that derivatives containing piperazine rings, such as this compound, possess potent antimicrobial properties against various strains of bacteria and fungi . The structure-activity relationship (SAR) analysis suggests that modifications on the piperazine moiety can enhance the antimicrobial efficacy.
Case Studies
- Antitumor Efficacy : A study conducted on a series of quinoline derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a benzenesulfonyl group displayed enhanced activity compared to their unsubstituted counterparts, suggesting the importance of this functional group in biological activity .
Comparison with Similar Compounds
Structural Analogues with Quinoline-Piperazine Frameworks
Table 1: Key Structural and Functional Comparisons
Key Structural Variations and Functional Impacts
Chlorine at position 7 (as in 7-chloro-4-[4-(benzenesulfonyl)piperazin-1-yl]quinoline) enhances lipophilicity and antibacterial activity, as seen in fluoroquinolone derivatives .
Piperazine Modifications :
- The 3-chlorophenyl substituent on piperazine in the target compound increases steric bulk and lipophilicity, favoring interactions with hydrophobic receptor pockets (e.g., 5-HT₂A) .
- 2-Methoxyphenyl (in CAS 902909-99-3) improves aqueous solubility but may reduce CNS penetration due to polar methoxy groups .
5-HT₆) .
Table 2: Receptor Affinity and Pharmacological Profiles
*Predicted based on structural analogs in and .
Q & A
Synthesis and Optimization
Basic: What are the key steps in synthesizing 3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline? The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Condensation of substituted anilines with aldehydes or ketones under acidic conditions.
Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution at the quinoline's 3-position using benzenesulfonyl chloride.
Piperazine Substitution : Coupling of 4-(3-chlorophenyl)piperazine at the quinoline's 4-position using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Key Conditions :
- Temperature: 80–120°C for coupling reactions.
- Solvents: 1,4-Dioxane or THF for polar aprotic environments.
- Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos .
Advanced: How can researchers optimize the yield of the piperazine coupling step?
- Catalyst Optimization : Use Pd catalysts with bulky phosphine ligands (e.g., DavePhos) to reduce steric hindrance and improve regioselectivity .
- Solvent Effects : Switch to DMA (dimethylacetamide) for higher boiling points and improved solubility of intermediates.
- Base Selection : Replace NaOH with Cs₂CO₃ to enhance deprotonation efficiency .
- Purity Control : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid side products .
Structural Characterization
Basic: What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and piperazine groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 478.1) .
- HPLC : Purity >95% validated using C18 columns with acetonitrile/water gradients .
Advanced: How to resolve overlapping signals in ¹H NMR due to similar aromatic substituents?
- 2D NMR (COSY, NOESY) : Differentiate adjacent protons in the quinoline and benzene rings .
- Deuterated Solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., NH in piperazine) downfield .
- Dynamic NMR : Analyze variable-temperature spectra to resolve conformational isomers .
Biological Activity
Basic: What biological activities have been reported for this compound?
- Antimicrobial : IC₅₀ = 12 µM against S. aureus ().
- Anticancer : Inhibits A549 lung cancer cells (IC₅₀ = 8 µM) via topoisomerase II inhibition .
- Serotonin Receptor Modulation : Binds to 5-HT₂A (Kᵢ = 34 nM) with partial agonism .
Advanced: How to address discrepancies in reported anticancer efficacy across studies?
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific activity .
- Assay Conditions : Standardize ATP-based viability assays (e.g., CellTiter-Glo) to minimize interference from colored compounds .
- Metabolic Stability : Compare hepatic microsome half-life (e.g., human vs. rodent) to explain in vitro/in vivo mismatches .
Mechanism of Action
Basic: What molecular targets are implicated in its pharmacological activity?
- Enzyme Inhibition : Topoisomerase II (DNA relaxation assays) and CYP450 isoforms (e.g., CYP3A4) .
- Receptor Binding : Serotonin (5-HT₂A, 5-HT₆) and dopamine D₂ receptors (radioligand displacement assays) .
Advanced: How to determine binding affinity to 5-HT receptors using computational methods?
- Molecular Docking : Use Schrödinger Maestro to model interactions with 5-HT₂A (PDB: 6WGT). Key residues: Asp155 (salt bridge) and Phe339 (π-π stacking) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperazine motif in the binding pocket .
Data Contradictions and Resolution
Advanced: How to analyze conflicting data on metabolic stability in different models?
- Species Differences : Human liver microsomes may show faster clearance (t₁/₂ = 45 min) vs. rat (t₁/₂ = 120 min) due to CYP2D6 polymorphism .
- Phase II Metabolism : Check glucuronidation rates using UDPGA-supplemented assays .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve metabolic stability .
Experimental Design
Advanced: What are best practices for in vivo toxicity studies?
- Dosage Range : Start at 10 mg/kg (MTD) in rodents, escalating to 50 mg/kg with weekly monitoring .
- Endpoints : Measure AST/ALT (liver) and BUN/creatinine (kidney) levels.
- Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., doxorubicin for cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
